8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
CAS No.: 892874-60-1
Cat. No.: VC3943823
Molecular Formula: C15H14ClNO4
Molecular Weight: 307.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892874-60-1 |
|---|---|
| Molecular Formula | C15H14ClNO4 |
| Molecular Weight | 307.73 g/mol |
| IUPAC Name | diethyl 8-chloroquinoline-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C15H14ClNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | YBUQJEUWEYOPBG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)C(=O)OCC |
Introduction
8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is a synthetic organic compound that belongs to the class of halogenated heterocycles. It is characterized by a quinoline ring structure with a chlorine atom at the 8 position and two diethyl ester groups at the 2 and 3 positions. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.
Synthesis and Applications
The synthesis of 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester typically involves multi-step organic reactions. These reactions require careful optimization to ensure high yields and purity of the final product. The compound's applications are diverse, ranging from pharmaceutical research to materials science, due to its stability and potential biological activity.
Research Findings
Research on halogenated quinolines, including 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester, often focuses on their antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chlorine atom at the 8 position may influence its biological activity compared to other quinoline derivatives.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Diethyl 6-fluoroquinoline-2,3-dicarboxylate | Fluorine at position 6 | Antimicrobial |
| Diethyl 7-fluoroquinoline-2,3-dicarboxylate | Fluorine at position 7 | Anticancer |
| Diethyl 5-chloroquinoline-2,3-dicarboxylate | Chlorine instead of fluorine | Anti-inflammatory |
| 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester | Chlorine at position 8 | Potential therapeutic applications |
Future Directions
Further research is needed to fully elucidate the biological properties and potential therapeutic applications of 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester. Interaction studies involving this compound are crucial for understanding its mechanism of action and optimizing it for therapeutic uses.
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